Ethyl 3-(4-aminobutylamino)propanoate

Description

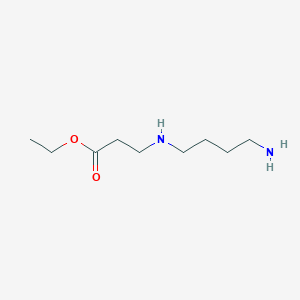

Structure

2D Structure

Properties

CAS No. |

16545-40-7 |

|---|---|

Molecular Formula |

C9H20N2O2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

ethyl 3-(4-aminobutylamino)propanoate |

InChI |

InChI=1S/C9H20N2O2/c1-2-13-9(12)5-8-11-7-4-3-6-10/h11H,2-8,10H2,1H3 |

InChI Key |

SNCCVKSVZSNIEV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCNCCCCN |

Canonical SMILES |

CCOC(=O)CCNCCCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Ethyl 3-(4-aminobutylamino)propanoate shares its core propanoate ester structure with several compounds, but its 4-aminobutylamino substituent distinguishes it from others. Key analogues include:

Functional Group Variations

- Sulfur-containing groups: Ethyl 3-(methylthio)propanoate’s methylthio group contributes to its role as a key pineapple aroma compound with odor activity values (OAVs) of 91.21 µg·kg⁻¹ in pulp . In contrast, the thiazolidinone derivative in exhibits antibacterial activity due to its heterocyclic sulfur moiety .

- Aminoalkyl chains: this compound’s primary amine group may enhance solubility and reactivity in drug synthesis, similar to Ethyl 3-(isopropylamino)propanoate, which shows moderate safety in therapeutic contexts .

- Halogenated aryl groups: Compounds like Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate and Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride leverage halogen atoms for enhanced binding in target molecules, a common strategy in drug design .

Preparation Methods

Direct Catalytic Amination of Ethyl Acrylate

The most widely reported method involves the Michael addition of 4-aminobutylamine to ethyl acrylate under acidic or catalytic conditions. A patented approach (CN104926717A) for a structurally analogous compound, ethyl 3-(pyridin-2-ylamino)propanoate, provides a foundational framework. Adapting this method:

Procedure :

-

Reactants : 4-Aminobutylamine (1 equiv), ethyl acrylate (1–2 equiv).

-

Catalyst : Trifluoromethanesulfonic acid (5–10 mol% relative to ethyl acrylate).

-

Solvent : Anhydrous ethanol (1/4–1× volume of ethyl acrylate).

-

Conditions : Nitrogen atmosphere, 120–160°C oil bath, 16–20 h reflux.

Workup :

-

Post-reaction, the mixture is washed with petroleum ether/ethyl acetate (5:1–10:1 v/v) at 35–40°C under reduced pressure (0.09–0.1 MPa).

-

Recrystallization yields white crystalline product (purity: ≥99% by HPLC).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 80–85% | |

| Reaction Time | 16–20 h | |

| Catalyst Loading | 5–10 mol% | |

| Solvent Efficiency | Ethanol (low toxicity) |

Mechanistic Insight :

Trifluoromethanesulfonic acid protonates the β-carbon of ethyl acrylate, enhancing electrophilicity for nucleophilic attack by the primary amine. Steric hindrance from the 4-aminobutyl chain necessitates elevated temperatures to overcome kinetic barriers.

Reductive Amination Pathways

Two-Step Synthesis via Imine Intermediate

An alternative route employs reductive amination to couple ethyl 3-oxopropanoate with 4-aminobutylamine. This method, adapted from protocols for analogous amines, avoids high-temperature conditions.

Procedure :

-

Imine Formation :

-

Ethyl 3-oxopropanoate (1 equiv) and 4-aminobutylamine (1.2 equiv) react in methanol at 25°C for 12 h.

-

Byproduct Management : Molecular sieves (4Å) sequester water, shifting equilibrium toward imine formation.

-

-

Reduction :

-

Sodium triacetoxyborohydride (2 equiv) in dichloromethane (DCM) at 0°C for 4 h.

-

Quenching : Saturated NaHCO₃ solution neutralizes excess reductant.

-

Workup :

Key Data :

Advantages :

-

Avoids high-temperature conditions, suitable for heat-sensitive substrates.

-

Enables stereocontrol when chiral amines are used.

Solid-Phase Synthesis for Scalability

Resin-Bound Intermediate Strategy

Solid-phase synthesis, though less common, offers advantages in purification and scalability. A Boc-protected variant of 4-aminobutylamine is anchored to Wang resin, followed by coupling with ethyl acrylate derivatives.

Procedure :

-

Resin Functionalization :

-

Wang resin (1.2 mmol/g) treated with Boc-4-aminobutylamine (3 equiv), DIC (3 equiv), and DMAP (0.1 equiv) in DMF (24 h).

-

-

Michael Addition :

-

Ethyl acrylate (5 equiv) and DMAP (0.2 equiv) in DMF, 48 h at 50°C.

-

-

Cleavage :

-

TFA/DCM (1:1 v/v) for 2 h liberates the product.

-

Key Data :

Critical Analysis of Methodologies

Yield and Purity Tradeoffs

Q & A

Basic: What analytical techniques are recommended for characterizing Ethyl 3-(4-aminobutylamino)propanoate and its derivatives in synthetic chemistry?

Methodological Answer:

To ensure structural fidelity and purity, researchers should employ a combination of nuclear magnetic resonance (NMR) (e.g., HSQC for cross-validating C–H correlations), gas chromatography with flame ionization detection/mass spectrometry (GC-FID/MS) for monomer identification, and elemental analysis (e.g., Van Krevelen diagrams for tracking elemental composition changes). For example, HSQC NMR can resolve ambiguities in lignin-derived analogs by identifying cross-signals from degradation products, while GC-FID/MS quantifies monomeric yields . Elemental analysis further validates synthetic intermediates by correlating O/C and H/C ratios with expected stoichiometry .

Basic: What is the synthetic route for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

A typical synthesis involves carbodiimide-mediated coupling (e.g., using CDI) between ethyl 3-(pyridin-2-ylamino)propanoate and nitro-substituted benzoic acids, followed by zinc-mediated reduction to convert nitro to amino groups . Key optimizations include:

- Temperature control : Maintain reflux conditions (~80–100°C) during coupling to prevent side reactions.

- Catalyst stoichiometry : Use a 1:1.2 molar ratio of CDI to carboxylic acid to ensure complete activation.

- Reductive step : Employ zinc in acidic ethanol (pH 4–5) to avoid over-reduction.

Yields up to 48% are achievable with sequential purification via silica gel chromatography (petroleum ether/ethyl acetate gradients) .

Advanced: How can researchers resolve spectroscopic discrepancies in this compound derivatives under varying pH conditions?

Methodological Answer:

Discrepancies in NMR or MS data often arise from pH-dependent tautomerism or protonation of the aminobutyl group. To address this:

- pH titration studies : Acquire -NMR spectra at incremental pH levels (2–10) to track chemical shift changes in the aminobutyl (-NH) and ester (-COOEt) groups.

- HSQC correlation : Map pH-dependent C–H connectivity changes to distinguish protonation states (e.g., NH vs. NH) .

- High-resolution MS : Use ESI-MS in both positive and negative ion modes to identify adducts (e.g., [M+H], [M+Na]) and confirm molecular integrity .

Advanced: What mechanistic insights can be drawn from this compound’s role as an intermediate in multi-step pharmaceutical syntheses?

Methodological Answer:

In syntheses like Dabigatran etexilate, the compound acts as a bifunctional linker , enabling sequential coupling of pyridyl and benzimidazole motifs. Key insights include:

- Reductive stabilization : Zinc reduction of nitro intermediates (e.g., ethyl 3-[(4-methylamino-3-nitrobenzoyl)amino]propanoate) proceeds via single-electron transfer, confirmed by tracking nitro-to-amine conversion via TLC and -NMR .

- Amidination kinetics : The amidination step (converting cyano to amidine groups) requires anhydrous conditions and excess ammonium acetate to suppress hydrolysis.

- Cross-coupling efficiency : CDI-mediated couplings show higher regioselectivity compared to DCC, minimizing ester hydrolysis side reactions .

Advanced: How can the stability of this compound be evaluated under oxidative or hydrolytic conditions relevant to drug delivery systems?

Methodological Answer:

To assess stability:

- Hydrolytic degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor ester hydrolysis via HPLC. Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm. Hydrolysis rates correlate with pH-dependent ester cleavage .

- Oxidative stress testing : Expose the compound to HO (3–30%) and track degradation products using LC-MS. The aminobutyl group is prone to oxidation, forming nitroxides detectable via ESR spectroscopy .

- Long-term storage : Store under nitrogen at -20°C to prevent oxidation and hydrolysis, as recommended in safety data sheets .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential amine vapors.

- First aid : For accidental exposure, rinse skin with water for 15 minutes and consult a physician. Provide the safety data sheet (SDS) for medical reference .

- Waste disposal : Neutralize acidic or basic residues before disposing in designated chemical waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.